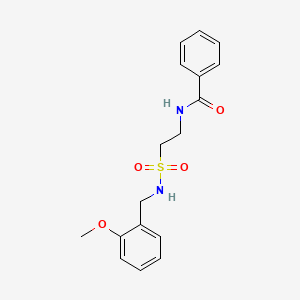

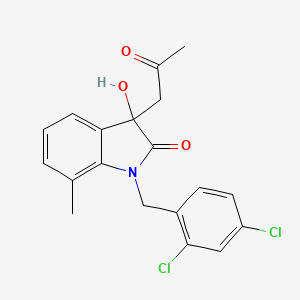

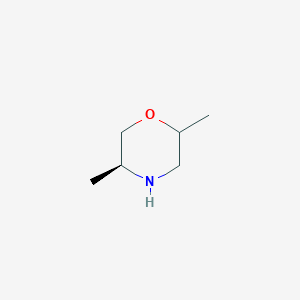

N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide, commonly known as MRS 2578, is a selective antagonist of the P2Y6 receptor. It is a potent and specific inhibitor of the P2Y6 receptor, which is a G protein-coupled receptor that is involved in various physiological and pathological processes. In recent years, MRS 2578 has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Amides, including benzamides, play a crucial role in biological systems. Researchers have synthesized novel benzamide compounds, starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. These compounds were characterized using techniques such as IR, 1H NMR, 13C NMR spectroscopy, and elemental analysis . The in vitro antioxidant activity of these compounds was evaluated through total antioxidant capacity, free radical scavenging, and metal chelating assays. Some of the synthesized benzamides exhibited more effective antioxidant activity than standard compounds. Notably, one of the benzamide derivatives demonstrated effective metal chelation .

Antibacterial Properties

The same benzamide compounds were also tested for in vitro antibacterial activity against both gram-positive and gram-negative bacteria. Researchers compared their efficacy with two control drugs. This investigation provides valuable insights into the potential use of these benzamides as antibacterial agents .

Anti-Diabetic Potential

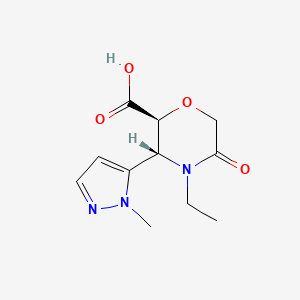

While not directly related to the mentioned compound, benzamides have been explored in the context of diabetes treatment. For instance, a glucokinase activator (GKA) called 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide was discovered for type 2 diabetes mellitus treatment . Although this specific compound differs, it highlights the broader interest in benzamides for managing metabolic disorders.

Industrial Applications

Beyond their biological significance, benzamides find use in industrial sectors such as plastics, rubber, paper, and agriculture . Their structural versatility makes them valuable in various applications beyond the lab.

Drug Development

Benzamides have been investigated as potential drug candidates. Their diverse pharmacological properties include anti-tumor, anti-microbial, anti-inflammatory, and analgesic effects . Researchers continue to explore novel derivatives for therapeutic purposes.

Natural Product Chemistry

Amides, including benzamides, are prevalent in natural products and proteins. Their presence in biological molecules underscores their importance in understanding biochemical processes and drug design .

Eigenschaften

IUPAC Name |

N-[2-[(2-methoxyphenyl)methylsulfamoyl]ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-23-16-10-6-5-9-15(16)13-19-24(21,22)12-11-18-17(20)14-7-3-2-4-8-14/h2-10,19H,11-13H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJNLXCJXHIMGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNS(=O)(=O)CCNC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-({3-[(2,4-dichlorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium](/img/structure/B2365468.png)

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide](/img/structure/B2365469.png)

![(E)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2365474.png)

![4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2365486.png)

![3-Cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2365488.png)